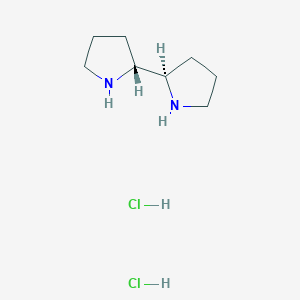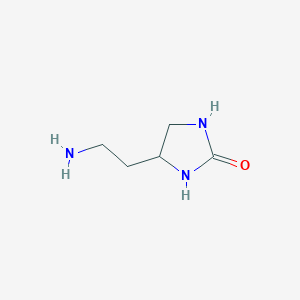
4-(2-Aminoethyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone ring with an aminoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-imidazolidinone typically involves the reaction of ethylenediamine with glyoxal under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of imines or nitriles
Reduction: Formation of imidazolidine derivatives
Substitution: Formation of N-alkyl or N-acyl derivatives
科学的研究の応用
4-(2-Aminoethyl)-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-(2-Aminoethyl)aniline
- 4-(2-Aminoethyl)benzenesulfonamide
- 2-(4-Aminophenyl)ethylamine
Comparison
4-(2-Aminoethyl)-2-imidazolidinone is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may have simpler structures, this compound offers a versatile platform for further functionalization and application in various fields.
特性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
4-(2-aminoethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c6-2-1-4-3-7-5(9)8-4/h4H,1-3,6H2,(H2,7,8,9) |
InChIキー |
PCQIPXUNZVCIIT-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



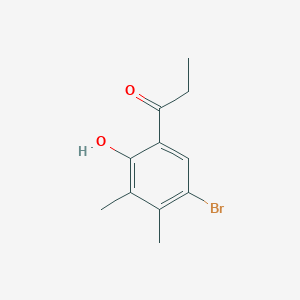
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
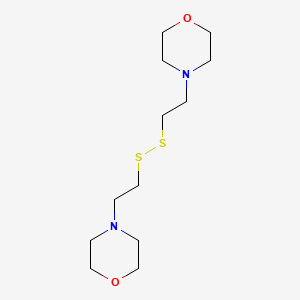
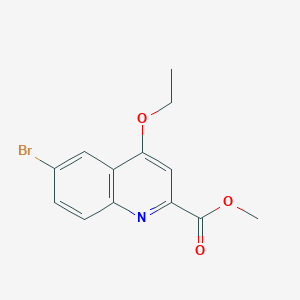
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)

![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
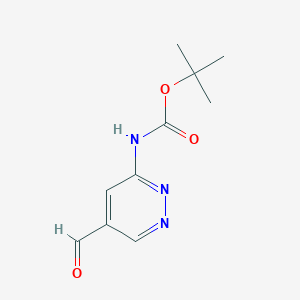
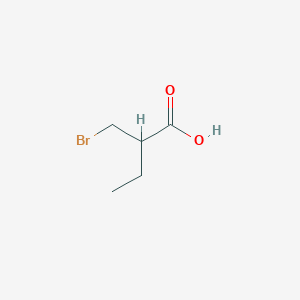
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
